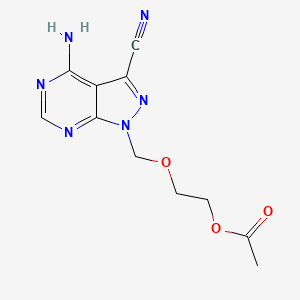
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- typically involves multi-step synthetic routes. One common method includes the reaction of 3-hydrazino-6-(p-tolyl)pyridazine with ketene S,S-acetals or tetracyanoethylene . The reaction conditions often require phase transfer catalysis (PTC) and specific temperature controls to ensure the desired product formation . Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, leading to a variety of substituted products. Common reagents used in these reactions include acetic anhydride, pyridine, and various hydrazides. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anti-cancer properties, particularly as a CDK2 inhibitor.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . By binding to the active site of CDK2, it disrupts the enzyme’s function, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the essential hydrogen bonding interactions with key amino acids in the CDK2 active site .
Comparison with Similar Compounds
1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- is unique due to its specific substitution pattern and biological activity. Similar compounds include:
Pyrazolo(3,4-d)pyrimidine derivatives: Known for their anti-cancer and anti-inflammatory properties.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine derivatives: Also studied for their enzyme inhibitory activities.
Thioglycoside derivatives: Investigated for their cytotoxic activities against various cancer cell lines.
These compounds share structural similarities but differ in their specific biological targets and activities, highlighting the unique potential of 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- in therapeutic applications.
Biological Activity
1H-Pyrazolo(3,4-d)pyrimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and kinase inhibition. The compound 1H-Pyrazolo(3,4-d)pyrimidine-3-carbonitrile, 1-((2-(acetyloxy)ethoxy)methyl)-4-amino- is a notable example that exhibits significant potential against various cancer cell lines.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its ability to interact with biological targets such as kinases and DNA. The presence of the acetyloxy ethoxy group enhances its solubility and bioavailability.
Anticancer Activity
Several studies have evaluated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : A study reported that a related compound with a similar scaffold exhibited an IC50 of 2.24 µM against A549 lung cancer cells, significantly lower than doxorubicin's IC50 of 9.20 µM . This indicates a strong potential for inducing apoptosis in cancer cells.
- Cell Line Testing : The compound was tested against various cancer cell lines including HepG2 (hepatoma), MCF-7 (breast), and PC-3 (prostate). The results suggested that modifications to the scaffold could enhance antiproliferative activity, with some analogs showing IC50 values as low as 1.74 µM .
The mechanism of action primarily involves the inhibition of key signaling pathways associated with cancer cell proliferation. Flow cytometric analysis demonstrated that the compound could induce apoptosis by increasing the sub-G1 phase population in treated cells, indicating cell cycle arrest and programmed cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that specific modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example:
| Compound | IC50 (µM) | Target | Notes |
|---|---|---|---|
| 1a | 2.24 | A549 | Induces apoptosis |
| 1d | 1.74 | MCF-7 | Enhanced activity with scaffold modifications |
| 12b | 0.016 | EGFR WT | Potent inhibitor against mutant EGFR |
Case Study 1: Antitumor Efficacy
A derivative of the compound was tested for its efficacy against colorectal carcinoma (HCT116) and demonstrated an IC50 value comparable to established chemotherapeutics . The study highlighted the importance of hydrogen bonding interactions between the compound and DNA topoisomerase, which is a common target for anticancer agents.
Case Study 2: Kinase Inhibition
Another study focused on the Src kinase inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives. Compounds were synthesized and evaluated for their ability to inhibit Src kinase, with one derivative showing an IC50 value of 0.47 µM , indicating strong potential as a therapeutic agent in cancer treatment .
Properties
CAS No. |
122949-64-8 |
|---|---|
Molecular Formula |
C11H12N6O3 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[(4-amino-3-cyanopyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C11H12N6O3/c1-7(18)20-3-2-19-6-17-11-9(8(4-12)16-17)10(13)14-5-15-11/h5H,2-3,6H2,1H3,(H2,13,14,15) |
InChI Key |
KGRSLXVEYZAAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCN1C2=NC=NC(=C2C(=N1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















